molecular formula C11H14N2OS B1374016 N-(2-carbamothioyl-2-methylethyl)benzamide CAS No. 1248302-41-1

N-(2-carbamothioyl-2-methylethyl)benzamide

Cat. No.: B1374016
CAS No.: 1248302-41-1
M. Wt: 222.31 g/mol
InChI Key: FGUSZLUIPDHTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamothioyl-2-methylethyl)benzamide is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.3067 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a carbamothioyl-methylethyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide typically involves the reaction of benzoyl chloride with 2-amino-2-methylpropanethioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-carbamothioyl-2-methylethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-carbamothioyl-2-methylethyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-carbamothioyl-2-methylethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

N-(2-carbamothioyl-2-methylethyl)benzamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical structure and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-amino-2-methyl-3-sulfanylidenepropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8(10(12)15)7-13-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUSZLUIPDHTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 3
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-carbamothioyl-2-methylethyl)benzamide
Reactant of Route 6
N-(2-carbamothioyl-2-methylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.